8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are essential molecules for all forms of life. They constitute a backbone of DNA and RNA, and play roles in many metabolic pathways .
Molecular Structure Analysis
The structure of this compound includes a purine ring, which is a heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Purine derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of various functional groups would influence its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Biological Evaluation
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including compounds similar to the specified chemical, have been synthesized and evaluated for their potential as antidepressant agents. These compounds show affinity for serotonin (5-HT1A/5-HT7) receptors and exhibit inhibitory activity against phosphodiesterases (PDE4B and PDE10A), indicating potential applications in the treatment of depression and anxiety disorders. One compound, in particular, demonstrated significant antidepressant potential in vivo, suggesting the importance of these derivatives in developing new therapeutic agents (Zagórska et al., 2016).
Antiviral Activity
Imidazo[2,1-f]purine derivatives have also been explored for their antiviral properties. The synthesis of nucleosides and nucleotide analogues featuring the imidazo[1,2-a]-s-triazine structure, a class of purine analogues, has demonstrated moderate activity against rhinovirus at non-toxic dosage levels. This showcases the potential of these compounds in antiviral drug development, particularly for respiratory viruses (Kim et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2-aminophenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-12(2)10-11-25-19(28)17-18(24(5)21(25)29)23-20-26(13(3)14(4)27(17)20)16-9-7-6-8-15(16)22/h6-9,12H,10-11,22H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQOEEPTUXEYCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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